methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate
Overview
Description
Methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is a compound that features a benzoxadiazole ring, which is known for its fluorescent properties. This compound is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate typically involves the nitration of a benzoxadiazole precursor followed by coupling with a benzoate derivative. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
Methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling the visualization and study of various biological processes. The nitro group can also participate in redox reactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
16-NBD-160 Coenzyme A: A fluorescent analog of palmitoyl-CoA used in lipidomics.
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in membrane studies.
2-NBDG: A fluorescent D-glucose analog used for glucose uptake measurement.
Uniqueness
Methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is unique due to its specific combination of a benzoxadiazole ring and a benzoate group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescent labeling and tracking.
Properties
IUPAC Name |
methyl 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c1-22-14(19)8-2-4-9(5-3-8)15-13-11(18(20)21)7-6-10-12(13)17-23-16-10/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZORCGCAXVXEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC3=NON=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.